N-Hydroxy-N-(2-fluorenyl)benzamide
Overview
Description
N-Hydroxy-N-(2-fluorenyl)benzamide is an organic compound with the molecular formula C20H15NO2. It is known for its unique structure, which includes a fluorenyl group attached to a benzamide moiety through an N-hydroxy linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-N-(2-fluorenyl)benzamide typically involves the reaction of 2-fluorenylamine with benzoyl chloride in the presence of a base, followed by hydroxylation. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.
Base: Commonly used bases include triethylamine or pyridine.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis can be scaled up using similar reaction conditions with appropriate adjustments for larger volumes and industrial equipment .
Chemical Reactions Analysis
Types of Reactions: N-Hydroxy-N-(2-fluorenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the N-hydroxy group to an amine group.
Substitution: The benzamide moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like acyl chlorides or sulfonyl chlorides.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Substituted benzamides.
Scientific Research Applications
N-Hydroxy-N-(2-fluorenyl)benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmacological agent due to its unique structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Hydroxy-N-(2-fluorenyl)benzamide involves its interaction with molecular targets through its N-hydroxy and benzamide functionalities. These interactions can lead to various biological effects, including enzyme inhibition or activation, depending on the specific target and pathway involved .
Comparison with Similar Compounds
- N-Hydroxy-N-(2-fluorenyl)acetamide
- N-Hydroxy-N-(2-fluorenyl)formamide
- N-Hydroxy-N-(2-fluorenyl)propionamide
Comparison: N-Hydroxy-N-(2-fluorenyl)benzamide is unique due to its benzamide moiety, which imparts distinct chemical and biological properties compared to its acetamide, formamide, and propionamide analogs. The presence of the benzamide group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Biological Activity
N-Hydroxy-N-(2-fluorenyl)benzamide (N-OH-2-FBA) is a compound of significant interest due to its biological activities, particularly in the context of carcinogenicity and metabolic activation. This article explores the biological activity of N-OH-2-FBA, detailing its mechanisms of action, metabolic pathways, and implications for cancer research.
Overview of this compound
N-OH-2-FBA is a hydroxamic acid derivative that has been studied primarily for its role as a pro-carcinogen. It is known to undergo metabolic activation in vivo, leading to the formation of reactive intermediates that can bind to DNA, potentially resulting in mutagenic effects.
- Carcinogenic Activation : N-OH-2-FBA is activated through a two-step metabolic process primarily occurring in the liver and peritoneal serosa. The initial step involves N-debenzoylation to yield N-2-fluorenylhydroxylamine (N-OH-2-FA), which is subsequently acetylated to form reactive electrophiles capable of interacting with DNA .
- Binding to DNA : Studies indicate that the binding affinity of N-OH-2-FBA to DNA is significantly enhanced by acetyl CoA, suggesting that metabolic activation increases its potential for causing genetic damage . The cytosolic fractions of liver show approximately 22-fold greater binding capacity compared to peritoneal serosa .
- Oxidative Metabolism : N-OH-2-FBA can also undergo oxidative transformations, leading to the formation of various products such as nitroso derivatives. These transformations are facilitated by enzymatic actions involving peroxidases, which can influence the extent of its carcinogenic potential .
Case Studies and Experimental Data
A series of experiments have elucidated the biological activity and metabolic pathways associated with N-OH-2-FBA:
- In Vivo Studies : Intraperitoneal administration of N-OH-2-FBA in rat models demonstrated significant carcinogenic activity, with evidence pointing towards rapid metabolic conversion in liver tissues compared to other tissues .
- Metabolic Pathway Analysis : Research utilizing high-performance liquid chromatography (HPLC) has identified key oxidation products from N-OH-2-FBA, including 2-nitrosofluorene (2-NOF) and various esters. These products arise from one-electron oxidation processes that play a critical role in its activation as a carcinogen .
Comparative Biological Activity Table
Compound | Metabolic Activation | DNA Binding Capacity | Carcinogenic Potential |
---|---|---|---|
This compound (N-OH-2-FBA) | High | High | Confirmed |
N-Hydroxy-N-(2-fluorenyl)acetamide (N-OH-2-FAA) | Moderate | Moderate | Confirmed |
N-2-Fluorenylhydroxylamine (N-OH-2-FA) | Low | Low | Uncertain |
Implications for Cancer Research
The findings surrounding this compound underscore its relevance in cancer research, particularly in understanding the mechanisms of chemical carcinogenesis. The compound serves as a model for studying how metabolic processes can convert non-toxic substances into potent carcinogens through enzymatic activity.
Properties
IUPAC Name |
N-(9H-fluoren-2-yl)-N-hydroxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO2/c22-20(14-6-2-1-3-7-14)21(23)17-10-11-19-16(13-17)12-15-8-4-5-9-18(15)19/h1-11,13,23H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUPIJPEVJYUIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)N(C(=O)C4=CC=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20190174 | |
Record name | N-Hydroxy-N-(2-fluorenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20190174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3671-71-4 | |
Record name | N-Hydroxy-N-(2-fluorenyl)benzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003671714 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Hydroxy-N-(2-fluorenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20190174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-HYDROXY-N-2-FLUORENYLBENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QS2A8UW3HC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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